molecular formula C11H17N3O2 B4556165 5-ethyl-6-hydroxy-2-piperidino-4(3H)-pyrimidinone

5-ethyl-6-hydroxy-2-piperidino-4(3H)-pyrimidinone

Cat. No.: B4556165
M. Wt: 223.27 g/mol
InChI Key: CDCIZNJEWKXASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-6-hydroxy-2-piperidino-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound 5-ethyl-6-hydroxy-2-(1-piperidinyl)-4(3H)-pyrimidinone is 223.132076794 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study on pyrimidinone derivatives, including structures related to 5-ethyl-6-hydroxy-2-(1-piperidinyl)-4(3H)-pyrimidinone, showed that these compounds have significant antimicrobial properties. They were synthesized and evaluated against a variety of bacterial and fungal strains, showing comparable activities to standard drugs like streptomycin and fusidic acid. This research highlights the potential of pyrimidinone derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Central 5-HT Agonist Activity

Another study evaluated the central 5-HT agonist activity of a piperidinyl indole derivative, which is structurally related to 5-ethyl-6-hydroxy-2-(1-piperidinyl)-4(3H)-pyrimidinone. The compound demonstrated a dose-dependent reduction in 5-HIAA concentrations in rat forebrain and brain-stem, indicating potent 5-HT receptor agonist properties in the rat brain. This suggests potential applications in neuroscience and pharmacology for treating disorders related to serotonin imbalance (Euvrard & Boissier, 1980).

Pharmacokinetics and Metabolism

Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, structurally similar to 5-ethyl-6-hydroxy-2-(1-piperidinyl)-4(3H)-pyrimidinone, in rats, dogs, and humans revealed detailed insights into its absorption, distribution, metabolism, and elimination. This work underlines the importance of understanding the pharmacokinetics of pyrimidinone derivatives for their development as therapeutic agents (Sharma et al., 2012).

Properties

IUPAC Name

5-ethyl-4-hydroxy-2-piperidin-1-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-8-9(15)12-11(13-10(8)16)14-6-4-3-5-7-14/h2-7H2,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCIZNJEWKXASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.